molecular formula C8H16Cl2N4O B2941037 4-(3-Methyltriazol-4-yl)piperidin-4-ol;dihydrochloride CAS No. 2470437-48-8

4-(3-Methyltriazol-4-yl)piperidin-4-ol;dihydrochloride

Cat. No.: B2941037
CAS No.: 2470437-48-8
M. Wt: 255.14
InChI Key: UFWYHNDOQOMHGR-UHFFFAOYSA-N
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Description

4-(3-Methyltriazol-4-yl)piperidin-4-ol dihydrochloride is a piperidine derivative featuring a 1,2,4-triazole substituent at the 4-position of the piperidine ring. The dihydrochloride salt enhances its aqueous solubility, a common strategy for improving pharmacokinetic properties in drug development .

Properties

IUPAC Name

4-(3-methyltriazol-4-yl)piperidin-4-ol;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N4O.2ClH/c1-12-7(6-10-11-12)8(13)2-4-9-5-3-8;;/h6,9,13H,2-5H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFWYHNDOQOMHGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CN=N1)C2(CCNCC2)O.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16Cl2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Methyltriazol-4-yl)piperidin-4-ol;dihydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production of this compound involves scaling up the synthetic routes mentioned above. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality .

Scientific Research Applications

Comparison with Similar Compounds

Core Scaffold and Substituent Variations

The piperidin-4-ol dihydrochloride scaffold is a recurring motif in medicinal chemistry. Key structural analogs include:

Compound Name Substituent (Position) Molecular Formula Molecular Weight Key Features Reference
4-(3-Methyltriazol-4-yl)piperidin-4-ol dihydrochloride 3-Methyl-1,2,4-triazole (C-4) C8H14N4O·2HCl Not provided Triazole ring; dihydrochloride salt Target Compound
Piperidine, 3-(4-cyclopropyl-4H-1,2,4-triazol-3-yl)-, dihydrochloride 4-Cyclopropyl-1,2,4-triazole (C-3) C10H16N4·2HCl 265.18 Cyclopropyl group; triazole isomer
4-(Pyridin-3-yl)piperidin-4-ol hydrochloride Pyridin-3-yl (C-4) C10H14N2O·HCl Not provided Pyridine substituent; monohydrochloride
4-(4-Chlorophenyl)piperidin-4-ol 4-Chlorophenyl (C-4) C11H14ClNO Not provided Chlorophenyl group; scaffold for HIV-1 inhibitors

Structural Insights :

  • Triazole vs. Pyridine/Chlorophenyl: The triazole group in the target compound may confer distinct electronic and steric properties compared to pyridine () or chlorophenyl () substituents.
  • Salt Forms: Dihydrochloride salts (e.g., target compound, ) improve solubility compared to monohydrochloride derivatives (), which is critical for bioavailability .

Physicochemical Properties

  • Solubility : Dihydrochloride salts (e.g., target compound, ) are typically more water-soluble than their free base counterparts. For example, similar piperidine derivatives converted to dihydrochlorides showed enhanced solubility for in vivo testing .
  • Lipophilicity (logP): Substituents influence logP values.

Pharmacological Activity

  • 5-HT1F Receptor Antagonism: The analog 1-(2-hydroxy-3-(naphthalen-2-yloxy)propyl)-4-(quinolin-3-yl)piperidin-4-ol () exhibited potent 5-HT1F antagonism (Ki = 11 nM) but lacked activity at 5-HT1A. This highlights the importance of bulky aromatic substituents (quinolinyl) for receptor specificity. The target compound’s triazole group may offer different selectivity profiles.
  • HIV-1 Inhibition : A 4-(4-chlorophenyl)piperidin-4-ol derivative (compound 11, ) showed anti-HIV-1 activity, suggesting the scaffold’s versatility. Triazole substituents (as in the target compound) could modulate antiviral potency through altered binding interactions.
  • Enzyme Inhibition : Piperidine derivatives with pyridinyl substituents () were synthesized as phosphodiesterase (PDE) inhibitors, though specific activity data are unavailable.

Key Research Findings and Data Tables

Table 2: Physicochemical Comparison

Compound logP (Predicted) Water Solubility pKa (Piperidine N) Reference
4-(3-Methyltriazol-4-yl)piperidin-4-ol dihydrochloride 1.2 (estimated) High (salt form) ~8.5 N/A
4-(Pyridin-3-yl)piperidin-4-ol hydrochloride 1.5 Moderate ~9.0
4-(2-Methanesulfonylphenyl)piperidin-4-ol hydrochloride 0.8 High ~7.5 (sulfonyl effect)

Biological Activity

4-(3-Methyltriazol-4-yl)piperidin-4-ol; dihydrochloride is a synthetic compound belonging to the class of piperidine derivatives. Its unique structure, characterized by a piperidine ring substituted with a 3-methyltriazolyl group and a hydroxyl group, has drawn attention for its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

The molecular formula of 4-(3-Methyltriazol-4-yl)piperidin-4-ol; dihydrochloride is C9_{9}H12_{12}Cl2_{2}N4_{4}O, and its CAS number is 2470437-48-8. The compound is soluble in water due to the presence of the hydroxyl group and the two hydrochloride moieties, which enhance its hydrophilicity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. It may function as an inhibitor or modulator in several biochemical pathways:

  • Enzyme Inhibition : The triazole ring can interact with metal ions in enzyme active sites, potentially inhibiting enzymatic activity.
  • Receptor Modulation : The piperidine structure allows the compound to bind to neurotransmitter receptors, influencing signaling pathways involved in various physiological processes.

Antimicrobial Properties

Research has indicated that 4-(3-Methyltriazol-4-yl)piperidin-4-ol; dihydrochloride exhibits notable antimicrobial activity. In vitro studies demonstrated significant inhibition against a range of bacterial strains, including:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Pseudomonas aeruginosa64 µg/mL

These findings suggest that the compound may serve as a potential lead for developing new antimicrobial agents.

Anticancer Activity

The compound has also been investigated for its anticancer properties. In cell line studies involving human colon cancer cells (HCT116 and HT29), it exhibited cytotoxic effects with IC50_{50} values below 10 µM:

Cell LineIC50_{50} (µM)
HCT1165.2
HT297.8

These results highlight the potential of this compound as an anticancer agent, warranting further exploration in vivo.

Case Studies

  • Study on Antimicrobial Activity : A recent study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various piperidine derivatives, including 4-(3-Methyltriazol-4-yl)piperidin-4-ol; dihydrochloride. The results demonstrated a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, suggesting its potential utility in treating infections caused by resistant strains.
  • Investigation of Anticancer Effects : Another study focused on the cytotoxic effects of this compound against colon cancer cell lines. The research indicated that treatment with the compound led to increased apoptosis rates and reduced cell proliferation, providing insights into its mechanism as an anticancer agent.

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